molecular formula C4H6O3 B029319 2-Oxobutanoic acid CAS No. 600-18-0

2-Oxobutanoic acid

Cat. No.: B029319
CAS No.: 600-18-0
M. Wt: 102.09 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-N
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Description

2-Oxobutanoic acid, also known as alpha-ketobutyric acid, is an organic compound with the molecular formula C4H6O3. It is a colorless solid that melts just above room temperature.

Mechanism of Action

Target of Action

2-Oxobutanoic acid, also known as alpha-ketobutyric acid, interacts with several targets. One of its primary targets is 1-aminocyclopropane-1-carboxylate deaminase in Pseudomonas sp. (strain ACP) . Another target is the Methylmalonyl-CoA carboxyltransferase 5S subunit in Propionibacterium freudenreichii subsp. shermanii .

Mode of Action

It is known to be involved in the metabolism of many amino acids . It can be produced through the lysis of cystathionine, leading to the production of cysteine and alpha-ketobutyric acid .

Biochemical Pathways

This compound plays a role in several biochemical pathways. It is involved in the metabolism of many amino acids, including glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It also plays a role in propanoate metabolism and C-5 branched dibasic acid metabolism . More specifically, it can be converted into propionyl-CoA, which can be converted to succinyl CoA, a citric acid cycle intermediate .

Result of Action

The result of this compound’s action is the modulation of several metabolic pathways, particularly those involving amino acids . By interacting with its targets and participating in these pathways, this compound can influence various molecular and cellular processes.

Biochemical Analysis

Biochemical Properties

2-Oxobutanoic acid plays a significant role in the metabolism of many amino acids, including glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It is also involved in propanoate metabolism and C-5 branched dibasic acid metabolism . More specifically, this compound can be produced through the lysis of cystathionine, leading to the production of cysteine and this compound . It is also one of the degradation products of threonine .

Cellular Effects

The cellular effects of this compound are primarily related to its role in amino acid metabolism . By participating in various metabolic pathways, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various biochemical reactions. It can be converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex . Further mitochondrial reactions produce succinyl-CoA, which enters the citric acid cycle .

Metabolic Pathways

This compound is involved in the metabolism of many amino acids, propanoate metabolism, and C-5 branched dibasic acid metabolism . It can be converted to propionyl-CoA, which can subsequently be converted to succinyl CoA, a citric acid cycle intermediate .

Transport and Distribution

This compound is transported into the mitochondrial matrix, where it undergoes further reactions

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondrial matrix, where it is converted to propionyl-CoA

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxobutanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of alpha-hydroxybutyric acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the microbial fermentation of certain amino acids, such as threonine. The fermentation process involves the use of specific bacterial strains that can convert threonine into this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It plays a role in metabolic pathways, particularly in the degradation of amino acids such as threonine and methionine.

    Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders and as a biomarker for certain diseases.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Comparison with Similar Compounds

2-Oxobutanoic acid can be compared with other similar compounds, such as:

    Pyruvic Acid: Both are keto acids, but pyruvic acid has a shorter carbon chain.

    Acetoacetic Acid: Both can be formed through the oxidation of their respective hydroxy acids.

    2-Hydroxybutanoic Acid: This is the reduced form of this compound.

Uniqueness: this compound is unique due to its role in amino acid metabolism and its ability to participate in a variety of chemical reactions, making it a versatile compound in both biological and chemical research .

Properties

IUPAC Name

2-oxobutanoic acid
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InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
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InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)C(=O)O
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Molecular Formula

C4H6O3
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Related CAS

2013-26-5 (hydrochloride salt)
Record name alpha-Ketobutyric acid
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DSSTOX Substance ID

DTXSID9060524
Record name 2-Oxobutyric acid
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Molecular Weight

102.09 g/mol
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Physical Description

Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid
Record name alpha-Ketobutyric acid
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Solubility

119 mg/mL, soluble in water and alcohol
Record name 2-Ketobutyric acid
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Density

1.200 (d20/4)
Record name 2-Oxobutyric acid
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CAS No.

600-18-0
Record name 2-Oxobutanoic acid
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Record name alpha-Ketobutyric acid
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Record name Butanoic acid, 2-oxo-
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Record name .ALPHA.-KETOBUTYRIC ACID
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Melting Point

33 °C
Record name 2-Oxobutanoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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